ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate
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Overview
Description
Ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate typically involves multiple steps. One common method includes the reaction of 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one with various reagents under controlled conditions . Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate can be compared with other thiazole derivatives such as:
Phenmedipham: Used as a herbicide with similar structural features.
Indole derivatives: Known for their broad-spectrum biological activities.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C22H25N3O3S/c1-3-28-22(26)24-20-19(17-11-6-4-7-12-17)25(15-10-16-27-2)21(29-20)23-18-13-8-5-9-14-18/h4-9,11-14H,3,10,15-16H2,1-2H3,(H,24,26) |
InChI Key |
PAKVUARBLZFXCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N(C(=NC2=CC=CC=C2)S1)CCCOC)C3=CC=CC=C3 |
Origin of Product |
United States |
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